N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine
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Overview
Description
N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features two distinct phenyl groups, one of which is substituted with two chlorine atoms at the 2 and 4 positions, making it a dichlorophenyl derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of 2,4-dichlorophenylethylamine with 2-phenylethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine
- N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-methylphenyl)ethane-1,2-diamine
- N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-chlorophenyl)ethane-1,2-diamine
Uniqueness
The uniqueness of N1-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine lies in its specific substitution pattern and the presence of both dichlorophenyl and phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
627523-20-0 |
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Molecular Formula |
C18H22Cl2N2 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N'-[2-(2,4-dichlorophenyl)ethyl]-N-(2-phenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H22Cl2N2/c19-17-7-6-16(18(20)14-17)9-11-22-13-12-21-10-8-15-4-2-1-3-5-15/h1-7,14,21-22H,8-13H2 |
InChI Key |
QFPRVJIKXLJDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCNCCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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